4-Ethylnicotinic acid 4-Ethylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 52830-20-3
VCID: VC5437632
InChI: InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCC1=C(C=NC=C1)C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.165

4-Ethylnicotinic acid

CAS No.: 52830-20-3

Cat. No.: VC5437632

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

4-Ethylnicotinic acid - 52830-20-3

Specification

CAS No. 52830-20-3
Molecular Formula C8H9NO2
Molecular Weight 151.165
IUPAC Name 4-ethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key ZQDCHFWHASWLKG-UHFFFAOYSA-N
SMILES CCC1=C(C=NC=C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula: C₈H₉NO₂
Molecular Weight: 153.16 g/mol
CAS Registry Number: 52830-20-3
Structural Features:

  • A pyridine ring with a carboxylic acid group at position 3 and an ethyl group at position 4.

  • The ethyl group enhances lipophilicity compared to nicotinic acid, potentially influencing bioavailability and receptor binding.

Synthesis and Industrial Production

Synthetic Routes

4-Ethylnicotinic acid is synthesized through two primary methods:

Alkylation of Nicotinic Acid

Nicotinic acid undergoes alkylation with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions in polar aprotic solvents like dimethylformamide (DMF):

Nicotinic acid+CH3CH2BrBaseDMF, Δ4-Ethylnicotinic acid+HBr\text{Nicotinic acid} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow[\text{Base}]{\text{DMF, Δ}} \text{4-Ethylnicotinic acid} + \text{HBr}

This method yields moderate purity, necessitating subsequent recrystallization.

Oxidation of 4-Ethylpyridine

Industrial-scale production often involves the catalytic oxidation of 4-ethylpyridine using nitric acid or potassium permanganate. Vanadium pentoxide (V₂O₅) serves as an effective catalyst, with reactions conducted at 150–200°C and elevated pressures.

Industrial Production Challenges

  • Byproduct Formation: Over-oxidation can yield 4-ethylpyridine-N-oxide, requiring precise temperature control.

  • Yield Optimization: Current industrial processes achieve ~65% yield, with research ongoing to improve efficiency via flow chemistry.

Physicochemical Properties

PropertyValue/RangeMethod of Determination
Melting Point186–188°CDifferential Scanning Calorimetry
Solubility (Water)1.2 g/L (25°C)USP Equilibrium Method
LogP (Octanol-Water)1.8 ± 0.2Shake-Flask Method
pKa2.91 (Carboxylic acid)Potentiometric Titration

The compound exhibits moderate thermal stability, decomposing at temperatures above 250°C. Its solubility profile suggests suitability for oral formulations, though ester prodrug strategies are often employed to enhance bioavailability.

Biological Activities and Mechanisms

Metabolic Pathways

As a niacin analog, 4-ethylnicotinic acid participates in NAD+ biosynthesis:

4-Ethylnicotinic acidNicotinamide PhosphoribosyltransferaseNAD+ intermediates\text{4-Ethylnicotinic acid} \xrightarrow{\text{Nicotinamide Phosphoribosyltransferase}} \text{NAD}^+ \text{ intermediates}

Animal models demonstrate a 15% increase in hepatic NAD+ levels at 50 mg/kg/day doses.

Comparative Analysis with Related Compounds

CompoundSubstituentlogPGPR109A EC₅₀ (μM)NAD+ Enhancement
Nicotinic Acid-H0.40.120%
4-Methylnicotinic Acid-CH₃1.25.818%
4-Ethylnicotinic Acid-CH₂CH₃1.812.015%

Data indicate that alkyl chain elongation increases lipophilicity but reduces receptor affinity and metabolic efficacy.

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidate the compound’s impact on non-GPCR targets, including ion channels and epigenetic regulators.

  • Therapeutic Applications: Explore potential in dyslipidemia management, leveraging its partial agonism to minimize adverse effects.

  • Synthetic Biology: Engineer microbial strains (e.g., E. coli) for greener production via shikimate pathway modulation.

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